3-(4-羟基-3,5-二甲基-1H-吡唑-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

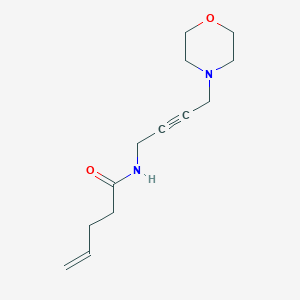

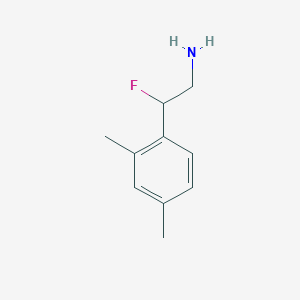

“3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H11N3O . It is a pyrazole derivative, which is a class of compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole-based ligands, such as “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with a hydroxy group at position 4 and two methyl groups at positions 3 and 5 .Chemical Reactions Analysis

Pyrazole derivatives, including “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile”, can undergo various chemical reactions. For instance, their reactions with primary amines can lead to the formation of the corresponding enamino nitriles . Additionally, they can react with hydrazine hydrate to form enehydrazino nitriles, which can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .科学研究应用

杂环化学和合成

杂环化学的研究突出了吡唑衍生物的效用,包括类似于 3-(4-羟基-3,5-二甲基-1H-吡唑-1-基)丙腈的化合物,用于合成各种新型杂环化合物。例如,3,5-二甲基-4-甲酰基吡唑与硒代缩醛反应导致未知的 2-(吡唑-4-基)-1,3-二硒代烷盐酸盐的化学选择性合成,展示了吡唑基化合物的反应性和在创造新型硒有机结构中的潜力 (Papernaya 等人,2013)。类似地,通过一步三组分缩合过程合成四氢苯并[b]吡喃和 3,4-二氢吡喃并[c]色烯衍生物,说明了吡唑衍生物在催化反应以产生复杂有机结构中的多功能性 (Hazeri 等人,2014)。

催化和材料科学

吡唑衍生物在材料科学和催化领域也很重要。将铁(II)配合物固定在碳材料上用于氧化反应证明了含吡唑化合物的催化应用 (Martins 等人,2013)。这项研究举例说明了如何使用此类化合物来创建用于工业应用的高效、选择性和可回收的催化剂。

纳米技术和磁催化

在纳米技术中,吡唑衍生物已被用于开发磁性催化剂以合成各种有机化合物。在无溶剂条件下使用 ZnFe2O4 纳米粒子作为吡喃和吡唑衍生物合成中的催化剂,突出了吡唑基化合物在增强绿色化学实践中的作用 (Safaei-Ghomi 等人,2015)。

环境应用

合成和表征用于钢铁腐蚀抑制的吡唑衍生物提供了对这些化合物环境应用的见解。它们在酸性溶液中保护钢铁免受腐蚀的有效性证明了吡唑基抑制剂在工业腐蚀管理中的潜力 (Ouali 等人,2013)。

作用机制

Target of Action

The primary targets of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are tubulin proteins and Leishmania major pteridine reductase 1 (LmPTR1) . Tubulin proteins are crucial for cell division and maintaining cell structure, while LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites .

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of tubulin proteins, it prevents their polymerization , disrupting the formation of microtubules necessary for cell division. For LmPTR1, the compound binds to the enzyme’s active site, inhibiting its activity .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell division process , leading to cell cycle arrest and ultimately cell death . The inhibition of LmPTR1 disrupts the folate metabolism pathway in Leishmania parasites, affecting their survival and proliferation .

Pharmacokinetics

and a long dissociation half-life. These properties suggest that the compound could have good bioavailability and a sustained effect.

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell division due to inhibition of tubulin polymerization , and impaired survival and proliferation of Leishmania parasites due to disruption of the folate metabolism pathway .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

未来方向

Pyrazole derivatives, including “3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile”, have a wide range of applications and continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds can be used as a model for further developments in catalytic processes relating to catecholase activity .

生化分析

Biochemical Properties

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-(4-hydroxy-3,5-dimethylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-8(12)7(2)11(10-6)5-3-4-9/h12H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKJTPSLOBVBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2749291.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)

![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride](/img/structure/B2749302.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)

![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)